Lipophilicity (LogP) Differentiation: Enhanced Hydrophobicity Versus 2-(Dimethylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde
2-(Dimethylamino)-5-methylbenzaldehyde exhibits a calculated LogP of 2.307 , which is significantly higher than that of the unsubstituted 2-(dimethylamino)benzaldehyde (LogP 2.014 ) and the para-substituted isomer 4-(dimethylamino)benzaldehyde (LogP 1.57–1.81 [1][2]). This ~0.3–0.7 unit increase in LogP translates to approximately a 2–5× increase in octanol–water partition coefficient, indicating greater lipophilicity and potential for improved membrane permeability or altered biodistribution in biological applications.
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.307 (calculated) |
| Comparator Or Baseline | 2-(Dimethylamino)benzaldehyde: LogP 2.014; 4-(Dimethylamino)benzaldehyde: LogP 1.57–1.81 |
| Quantified Difference | ΔLogP = +0.29 vs. ortho-unsubstituted; +0.50–0.74 vs. para-isomer |
| Conditions | Calculated LogP values from vendor datasheets; no experimental conditions applicable. |
Why This Matters
Procurement decisions for building blocks in medicinal chemistry or agrochemical research should consider lipophilicity as it directly impacts ADME properties and formulation behavior.
- [1] Plantaedb.com. 4-(Dimethylamino)Benzaldehyde. Accessed April 2026. View Source
- [2] IMPPAT. 4-(Dimethylamino)benzaldehyde. Accessed April 2026. View Source
